6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride
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Overview
Description
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride is a chemical compound characterized by its bromine and methoxy groups attached to a pyrazolo[1,5-a]pyrimidine core, with a sulfonyl fluoride functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursors Subsequent bromination and methoxylation steps introduce the bromine and methoxy groups, respectively
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the bromine or methoxy groups.
Reduction: Reduction reactions might target the sulfonyl fluoride group.
Substitution: Substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Bromine or methoxy group oxidation can yield corresponding oxo derivatives.
Reduction: Reduction of the sulfonyl fluoride group can produce sulfonic acids or amides.
Substitution: Substitution reactions can lead to a variety of derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride can be used as a probe to study enzyme activities or as a tool in molecular biology for labeling or tracking purposes.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure may interact with biological targets, making it a candidate for therapeutic agents.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific enzymes or receptors, inhibiting or activating them. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.
Comparison with Similar Compounds
6-Bromo-2-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Uniqueness: 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which is less common compared to other functional groups
Properties
IUPAC Name |
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3O3S/c1-15-7-5(16(9,13)14)6-10-2-4(8)3-12(6)11-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFBDNWHQNWDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(C=NC2=C1S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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